molecular formula C11H14FNO2S B270679 N-cyclopentyl-3-fluorobenzenesulfonamide

N-cyclopentyl-3-fluorobenzenesulfonamide

Cat. No. B270679
M. Wt: 243.3 g/mol
InChI Key: MLXCUFUPUPQBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-fluorobenzenesulfonamide (CFBS) is a chemical compound that belongs to the class of sulfonamide compounds. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

N-cyclopentyl-3-fluorobenzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
This compound has also been studied for its potential use in material science. It has been found to exhibit liquid crystalline behavior, which makes it useful in the development of liquid crystal displays (LCDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluorobenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the concentration of bicarbonate ion, which in turn leads to a decrease in the pH of the surrounding environment.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in animal models of glaucoma, which makes it a potential candidate for the treatment of this disease. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-3-fluorobenzenesulfonamide is its high potency as a carbonic anhydrase inhibitor. This makes it useful in the development of drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-cyclopentyl-3-fluorobenzenesulfonamide. One of the potential applications of this compound is in the development of drugs for the treatment of glaucoma. Further studies are needed to determine the efficacy and safety of this compound in humans. Another potential application of this compound is in the development of liquid crystal displays and other electronic devices. Further studies are needed to optimize the liquid crystalline behavior of this compound and to develop new materials based on this compound.

Synthesis Methods

The synthesis of N-cyclopentyl-3-fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 70-80%.

properties

Molecular Formula

C11H14FNO2S

Molecular Weight

243.3 g/mol

IUPAC Name

N-cyclopentyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C11H14FNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2

InChI Key

MLXCUFUPUPQBOV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.